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molecular formula C15H21NO2 B1304177 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS No. 71556-74-6

3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

Cat. No. B1304177
M. Wt: 247.33 g/mol
InChI Key: YFSJZMANJNLCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197241

Procedure details

Butyl lithium (77 ml of a 1.4 molar solution in hexane) was added to a solution of diisopropylamine (14.8 ml) in dry tetrahydrofuran (20 ml) at -10° C. under nitrogen. The mixture was stirred at -10° C. for ten minutes and finely powdered hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (11 g) was added. Tetrahydrofuran (500 ml) was added and the mixture heated under reflux for 3 hours. After cooling, ethyl iodide (8.2 g) was added and the mixture again heated under reflux for 3 hours. Water (20 ml) was then cautiously added to the cooled solution and the mixture evaporated to a brown residue. After dissolving in water the mixture was extracted with dichloromethane and the dichloromethane extracted in turn with 2 M sodium hydroxide. The aqueous and sodium hydroxide washings were combined and acidified with concentrated hydrochloric acid. The precipitated solid was filtered, washed with water, dried and recrystallised from ethyl acetate, affording 8.72 g of the title compound as white crystals, m.p. 178°-180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.C(NC(C)C)(C)C.[OH:13][C:14]1[CH:15]=[C:16]([CH:20]2[CH2:26][CH2:25][CH2:24][CH2:23][N:22]([CH3:27])[C:21]2=[O:28])[CH:17]=[CH:18][CH:19]=1.C(I)C>CCCCCC.O1CCCC1.O>[CH2:1]([C:20]1([C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([OH:13])[CH:15]=2)[CH2:26][CH2:25][CH2:24][CH2:23][N:22]([CH3:27])[C:21]1=[O:28])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C1C(N(CCCC1)C)=O
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -10° C. for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to a brown residue
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving in water the mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the dichloromethane extracted in turn with 2 M sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(N(CCCC1)C)=O)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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